Ethyl 5-methyl-1-ureido-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 5-methyl-1-ureido-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-1-ureido-1H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require careful temperature control and the use of solvents such as toluene or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-1-ureido-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered biological activities.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .
Scientific Research Applications
Ethyl 5-methyl-1-ureido-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Research has indicated its potential as a neuroprotective and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-1-ureido-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or neuroprotection . The pathways involved often include the modulation of signaling cascades and the inhibition of key regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: This compound is similar in structure but lacks the ureido group, which can significantly alter its biological activity.
1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-triazole-4-carboxamide: This compound has a similar triazole core but different substituents, leading to distinct pharmacological properties.
Uniqueness
Ethyl 5-methyl-1-ureido-1H-1,2,3-triazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ureido group, in particular, enhances its potential as an enzyme inhibitor and broadens its range of applications in medicinal chemistry .
Properties
Molecular Formula |
C7H11N5O3 |
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Molecular Weight |
213.19 g/mol |
IUPAC Name |
ethyl 1-(carbamoylamino)-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C7H11N5O3/c1-3-15-6(13)5-4(2)12(11-9-5)10-7(8)14/h3H2,1-2H3,(H3,8,10,14) |
InChI Key |
HXMVAYGRIWGEQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)NC(=O)N)C |
Origin of Product |
United States |
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